molecular formula C17H22N2O2 B3850855 1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine

1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No. B3850855
M. Wt: 286.37 g/mol
InChI Key: FJZYWZHUDATVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine, commonly known as Mefloquine, is a synthetic antimalarial drug that has been used for several decades to treat and prevent malaria. Mefloquine belongs to the class of drugs known as 4-quinoline methanols and is structurally related to quinine. Mefloquine has been found to be effective against the blood-stage parasites of Plasmodium falciparum, which is the most lethal species of malaria parasite.

Mechanism of Action

Mefloquine exerts its antimalarial activity by interfering with the heme detoxification pathway of the Plasmodium parasite. Mefloquine binds to the heme molecule, which is toxic to the parasite, and prevents its detoxification, leading to the accumulation of toxic heme and ultimately the death of the parasite.
Biochemical and Physiological Effects:
Mefloquine has been found to have several biochemical and physiological effects. Mefloquine has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics. Mefloquine has also been found to have an effect on the central nervous system, leading to the development of neuropsychiatric symptoms in some individuals.

Advantages and Limitations for Lab Experiments

Mefloquine has several advantages for use in laboratory experiments. Mefloquine is readily available and relatively inexpensive compared to other antimalarial drugs. Mefloquine is also effective against drug-resistant strains of Plasmodium falciparum. However, Mefloquine has some limitations, including its potential toxicity and the development of neuropsychiatric symptoms in some individuals.

Future Directions

There are several future directions for research on Mefloquine. One area of research is the development of new synthetic analogs of Mefloquine with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Mefloquine in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to better understand the mechanism of action of Mefloquine and its potential toxicity.

Scientific Research Applications

Mefloquine has been extensively studied for its antimalarial properties and has been found to be effective against drug-resistant strains of Plasmodium falciparum. In addition to its antimalarial properties, Mefloquine has been found to have potential therapeutic applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-14-6-7-17(21-14)13-18-8-10-19(11-9-18)15-4-3-5-16(12-15)20-2/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZYWZHUDATVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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